molecular formula C16H17N5O B5543691 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine

Cat. No. B5543691
M. Wt: 295.34 g/mol
InChI Key: NUVMHNXLUGXTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have potential applications in various fields of research.

Scientific Research Applications

Corrosion Inhibition

One of the notable scientific applications of pyrazolic compounds, which share a similar structural motif to N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine, is their use as corrosion inhibitors for metals. A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds on the corrosion of pure iron in acidic media. These compounds demonstrated high efficiency as corrosion inhibitors, with efficiencies reaching up to 93% at certain concentrations. The study utilized various techniques, including weight loss and electrochemical methods, to evaluate the compounds' effectiveness. The inhibitors were found to act as mixed-type inhibitors and adhered to the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis of Pyrazolopyrimidine Derivatives

Another significant application is the synthesis of pyrazolopyrimidine derivatives, which have been explored for their potential anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally benign and efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. This method employed ultrasound irradiation and KHSO4 in an aqueous medium, leading to high yields of the desired products. The synthesized compounds were screened for anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this synthesis method include operational simplicity, high yields, and the avoidance of harsh reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antitumor, Antifungal, and Antibacterial Activities

The synthesis and biological evaluation of pyrazole derivatives have also been a focus, particularly concerning their antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and explored their biological activities. These derivatives were crystallized in various space groups, and their structures were confirmed through several spectroscopic and crystallographic techniques. The study found that these compounds exhibited significant biological activity against breast cancer and microbes, highlighting their potential as pharmaceutical agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-6-7-17-16(20-12)18-9-13-10-19-21(11-13)14-4-3-5-15(8-14)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVMHNXLUGXTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CN(N=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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